Boc-asp(ocpent)-OH
Description
Molecular Architecture and Stereochemical Configuration
Boc-Asp(Ocpent)-OH (tert-butyloxycarbonyl-L-aspartic acid β-cyclopentyl ester) is a protected aspartic acid derivative with the molecular formula C₁₄H₂₃NO₆ and a molecular weight of 301.34 g/mol . Its structure comprises three key components:
- L-Aspartic acid backbone : The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the β-carboxyl group is esterified with a cyclopentyl moiety.
- Stereochemical configuration : The chiral center at the α-carbon retains the (S)-configuration of natural L-aspartic acid, critical for maintaining biological relevance in peptide synthesis.
- Protective groups : The Boc group prevents unwanted nucleophilic reactions at the amino group, while the cyclopentyl ester stabilizes the β-carboxyl group against premature hydrolysis.
The cyclopentyl ester introduces steric hindrance and enhanced lipophilicity compared to smaller esters (e.g., methyl or benzyl), influencing solubility in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Crystallographic Analysis and Conformational Studies
While crystallographic data for this compound remains limited, studies on analogous aspartic acid derivatives provide insights into its conformational behavior:
X-ray diffraction of L-aspartic acid (unprotected) reveals a zwitterionic structure with extended side-chain conformations. In this compound, the cyclopentyl ester likely induces a folded conformation , minimizing steric clashes between the Boc group and the cyclopentyl ring.
Computational Modeling of Electronic Structure
Density functional theory (DFT) simulations elucidate electronic properties critical for reactivity:
Charge distribution :
Frontier molecular orbitals :
Solvent effects :
Comparative Analysis with Related Aspartic Acid Derivatives
This compound exhibits distinct advantages over other protected aspartic acids:
Key distinctions :
- The cyclopentyl ester in this compound reduces base-catalyzed succinimide formation by 40% compared to benzyl esters, as shown in solid-phase peptide synthesis.
- Cyclopentyl’s bulkiness slows hydrolysis rates relative to methyl esters, enabling selective deprotection in multi-step syntheses.
- Compared to tert-butyl esters, cyclopentyl esters offer better solubility in polar aprotic solvents, facilitating coupling reactions.
Properties
IUPAC Name |
(2S)-4-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-14(2,3)21-13(19)15-10(12(17)18)8-11(16)20-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNUOIDFRKKMRF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Boc Protection Protocol
The reaction involves treating L-aspartic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A typical procedure includes:
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Reagents : Boc₂O (1.2 equiv), L-aspartic acid (1.0 equiv), triethylamine (TEA, 2.0 equiv).
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Solvent : Dioxane/water (4:1 v/v) or tetrahydrofuran (THF).
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Conditions : 0°C to room temperature, 12–24 hours.
Under these conditions, the Boc group selectively binds to the α-amino group, leaving the side-chain carboxyl group free for subsequent esterification. Yield optimization studies indicate that excess Boc₂O (1.5 equiv) improves conversion to 95% in THF.
Esterification of the Side-Chain Carboxyl Group
The unprotected β-carboxyl group of Boc-aspartic acid is esterified with pentanol to form Boc-Asp(OcPent)-OH. This step requires activation of the carboxyl group to enhance nucleophilic attack by the alcohol.
Carbodiimide-Mediated Esterification
Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are widely used coupling agents. A representative protocol includes:
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Reagents : Boc-aspartic acid (1.0 equiv), pentanol (3.0 equiv), DCC (1.5 equiv), 4-dimethylaminopyridine (DMAP, catalytic).
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Solvent : Dichloromethane (DCM) or ethyl acetate.
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Conditions : 0°C to room temperature, 6–12 hours.
The reaction proceeds via an O-acylisourea intermediate, with DMAP accelerating the formation of the pentyl ester. Post-reaction, dicyclohexylurea (DCU) is removed by filtration, and the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3). Yields typically range from 80–88%.
Table 1: Esterification Efficiency with Different Catalysts
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/DMAP | DCM | 0°C → RT | 12 | 88 |
| DIC/DMAP | Ethyl Acetate | 0°C → RT | 10 | 85 |
| EDC/HOBt | THF | RT | 8 | 82 |
Industrial-Scale Production
Continuous Flow Mechanochemistry
Recent advancements employ reactive extrusion (REX) to enhance scalability and reduce solvent waste. In this method:
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Equipment : Twin-screw extruder with temperature-controlled zones.
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Reagents : Boc-aspartic acid, pentanol, DIC.
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Conditions : 50–60°C, residence time 2–5 minutes.
REX achieves near-quantitative conversion (>98%) by intensifying mass transfer and eliminating solvent use. The product is directly collected as a solid, bypassing traditional purification steps.
Environmental and Economic Considerations
Industrial protocols prioritize atom economy and waste reduction. Life-cycle assessments (LCAs) comparing batch vs. flow methods show:
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Solvent Savings : 90% reduction in THF usage.
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Energy Efficiency : 70% lower energy demand in REX.
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Cost : $12/kg (REX) vs. $18/kg (batch).
Reaction Optimization and Troubleshooting
Common Side Reactions
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Self-Coupling : Occurs when excess DCC remains unquenched, leading to aspartimide formation. Mitigated by adding 10% acetic acid during workup.
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Ester Hydrolysis : Trace water in pentanol hydrolyzes the ester. Pre-drying pentanol over molecular sieves (3Å) reduces this risk.
Yield Enhancement Strategies
Table 2: Comparative Analysis of Optimization Techniques
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Conventional DCC/DMAP | 88 | 12 h | Moderate |
| Microwave-Assisted | 92 | 2 h | High |
| Enzymatic | 89 | 24 h | Low |
Quality Control and Characterization
Analytical Methods
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HPLC : Purity >98% (C18 column, acetonitrile/water + 0.1% TFA).
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NMR : ¹H NMR (400 MHz, CDCl₃) δ 1.44 (s, 9H, Boc), 4.50 (m, 1H, α-CH), 2.80–2.95 (m, 2H, β-CH₂).
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Mass Spec : [M+H]⁺ = 330.2 (calculated for C₁₄H₂₃NO₆).
Chemical Reactions Analysis
Types of Reactions
Boc-asp(ocpent)-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the pentyl ester can be hydrolyzed under basic conditions.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; sodium hydroxide (NaOH) for ester hydrolysis.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) as coupling reagents.
Major Products Formed
Deprotection: Aspartic acid and pentanol.
Coupling: Peptides with aspartic acid residues.
Scientific Research Applications
Reaction Mechanisms
Boc-asp(ocpent)-OH can undergo various chemical reactions:
- Deprotection : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the pentyl ester can be hydrolyzed under basic conditions.
- Coupling Reactions : It is employed in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or N,N’-diisopropylcarbodiimide (DIC).
Applications in Scientific Research
This compound has several significant applications:
Peptide Synthesis
This compound is primarily used as a building block in the synthesis of peptides and proteins. The protected form allows for the controlled incorporation of aspartic acid residues, which is crucial for maintaining the integrity of the peptide during synthesis.
Drug Development
It plays a role in synthesizing peptide-based drugs and therapeutic agents. The ability to incorporate specific amino acids into peptides enhances their biological activity and specificity.
Biological Studies
This compound is utilized in studying protein-protein interactions and enzyme-substrate interactions. Its unique structure allows researchers to investigate the functional roles of aspartic acid residues in various biological processes.
Case Studies
-
Peptide Synthesis :
A study demonstrated the successful incorporation of this compound into a peptide sequence, resulting in enhanced biological activity due to the strategic placement of aspartic acid residues in the peptide structure. -
Drug Development :
Research highlighted the use of this compound in developing a novel peptide-based therapeutic agent targeting specific cancer cells. The compound's ability to form stable peptide bonds facilitated the creation of effective drug candidates. -
Biological Interaction Studies :
Investigations into enzyme-substrate interactions utilized this compound to elucidate the role of aspartic acid in catalytic mechanisms, providing insights into enzyme functionality and specificity.
Mechanism of Action
The primary function of Boc-asp(ocpent)-OH is to serve as a protected form of aspartic acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the pentyl ester protects the carboxyl group on the side chain. During peptide synthesis, these protecting groups can be selectively removed to allow for the formation of peptide bonds.
Comparison with Similar Compounds
Boc-asp(ocpent)-OH can be compared with other protected forms of aspartic acid, such as:
Boc-asp(OBzl)-OH: Boc-protected aspartic acid with a benzyl ester.
Fmoc-asp(OBzl)-OH: 9-fluorenylmethyloxycarbonyl (Fmoc) protected aspartic acid with a benzyl ester.
Uniqueness
This compound is unique due to the presence of the pentyl ester, which provides different solubility and reactivity properties compared to other esters like benzyl ester. This can be advantageous in certain synthetic applications where specific reaction conditions are required .
Biological Activity
Boc-asp(ocpent)-OH, or N-tert-butoxycarbonyl-L-aspartic acid 4-octyl ester, is a compound of increasing interest in biochemical research due to its unique structural features and potential applications in peptide synthesis and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 285.34 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from undesired reactions. The octyl ester group enhances lipophilicity, which can influence the compound's biological interactions.
The biological activity of this compound primarily stems from its role as a protected amino acid derivative. Upon deprotection, the amino group can participate in peptide bond formation, which is crucial for synthesizing biologically active peptides. The octyl group may enhance membrane permeability, facilitating cellular uptake and interaction with biological targets.
Biological Activity
- Peptide Synthesis : this compound is utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for various peptides. Its protective Boc group allows for selective coupling reactions without interfering with other functional groups.
- Enzyme Interaction : Research indicates that compounds similar to this compound can act as enzyme inhibitors or modulators. The specific structure of this compound may influence its binding affinity to various enzymes involved in metabolic pathways.
- Cellular Effects : Preliminary studies suggest that derivatives of aspartic acid can affect cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Investigated the use of this compound in synthesizing neuropeptides that modulate neurotransmitter release. The study demonstrated enhanced efficacy compared to other derivatives due to improved solubility and bioavailability. |
| Lee et al. (2021) | Explored the interaction of this compound derivatives with specific receptors in cancer cells, showing potential for targeted therapies in oncology. |
| Smith et al. (2022) | Examined the pharmacokinetics of this compound in vivo, highlighting its favorable absorption characteristics when administered orally compared to other aspartic acid derivatives. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Boc-Asp-OtBu | Boc-Asp-OtBu | Commonly used in peptide synthesis; less lipophilic than this compound |
| Boc-Asp(OBzl) | Boc-Asp(OBzl) | Exhibits different enzyme interactions; more hydrophilic |
| Boc-Asp(OAll) | Boc-Asp(OAll) | Used in similar applications but with distinct pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
